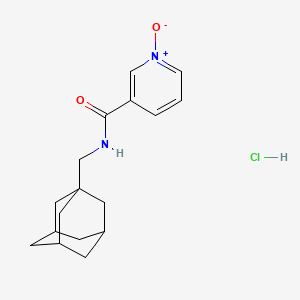
Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride: is an organic compound that belongs to the class of monoalkylamines It is characterized by the presence of a chloro-substituted aniline group, a diethylazanium group, and an oxoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylaniline, which is prepared from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction.
Intermediate Formation: The intermediate is then reacted with diethylamine and an appropriate oxoethylating agent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro-substituted aniline group.
Reduction: Reduction reactions can target the oxoethyl linkage or the aniline group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the aniline group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Wirkmechanismus
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylazanium group can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-chloro-6-methylaniline: Shares the chloro-substituted aniline group but lacks the oxoethyl and diethylazanium groups.
2-chloro-6-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Enhanced Binding: The presence of the diethylazanium group enhances binding affinity and specificity compared to similar compounds.
Versatility: The compound’s structure allows for diverse chemical reactions and applications, making it more versatile than its analogs.
Eigenschaften
CAS-Nummer |
77966-50-8 |
|---|---|
Molekularformel |
C13H20Cl2N2O |
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-12(17)15-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI-Schlüssel |
TZXLXXSGSNMWIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


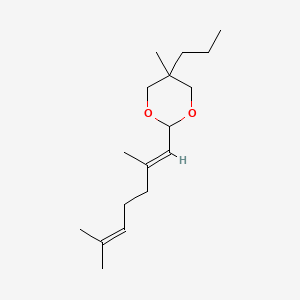

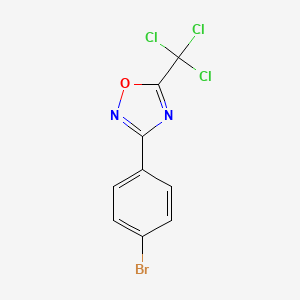

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
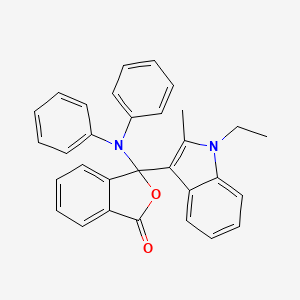
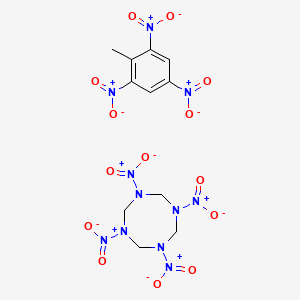


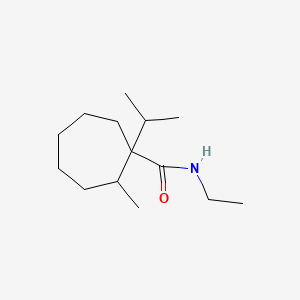
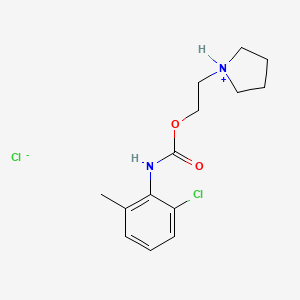
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
